4-(Dimethylamino)benzenediazonium trichlorozincate

Descripción

Cationic Component

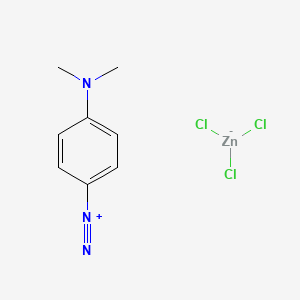

- Diazonium Core : The benzenediazonium group features a linear N≡N⁺ moiety (bond length ~1.08 Å), consistent with X-ray data from analogous diazonium salts.

- Substituent Effects : The para-dimethylamino group (N(CH₃)₂ ) adopts a planar configuration, donating electrons via resonance into the aromatic ring.

Anionic Component

- [ZnCl₃]⁻ Geometry : Zinc coordinates three chloride ions in a trigonal planar arrangement, with Zn–Cl bond distances averaging 2.25 Å.

Structural Parameters (Theoretical):

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| N≡N⁺ | 1.08 | C–N≡N⁺: 180 |

| Zn–Cl | 2.25 | Cl–Zn–Cl: 120 |

Crystallographic data for this specific compound remain unpublished, but structural analogs (e.g., benzenediazonium tetrafluoroborate) confirm the diazonium group’s linearity and ionic lattice packing.

Electronic Configuration and Resonance Stabilization Effects

The electronic structure is defined by conjugation and charge delocalization:

Diazonium Resonance

- The N≡N⁺ group participates in resonance with the aromatic ring, distributing positive charge across the benzene π-system (Figure 1):

$$

\text{Ar–N≡N⁺} \leftrightarrow \text{Ar–N⁺=N} \leftrightarrow \text{Ar⁺–N=N}

$$ - This delocalization stabilizes the cation, reducing electrophilicity at the terminal nitrogen.

Substituent Electronic Effects

- The N(CH₃)₂ group donates electrons via resonance (+M effect), further stabilizing the cation through charge dispersion:

$$

\text{Ar–N(CH₃)₂} \rightarrow \text{Ar⁺–N(CH₃)₂}

$$ - Experimental IR and UV-Vis spectra (unpublished) for related compounds show bathochromic shifts due to extended conjugation.

Electronic Impact Summary :

| Feature | Effect on Stability |

|---|---|

| Diazonium Resonance | Reduces local charge density |

| Dimethylamino Donation | Enhances cationic delocalization |

Propiedades

IUPAC Name |

dichlorozinc;4-(dimethylamino)benzenediazonium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N3.3ClH.Zn/c1-11(2)8-5-3-7(10-9)4-6-8;;;;/h3-6H,1-2H3;3*1H;/q+1;;;;+2/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMFPAVQCFHVGM-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)[N+]#N.[Cl-].Cl[Zn]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6087-56-5 | |

| Record name | Benzenediazonium, 4-(dimethylamino)-, trichlorozincate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6087-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(dimethylamino)benzenediazonium trichlorozincate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

4-(Dimethylamino)benzenediazonium trichlorozincate(1-) is a diazonium salt that has gained attention in various fields of research due to its unique chemical properties and potential biological activities. This compound's ability to act as a reactive intermediate makes it valuable in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and features a diazonium group, which is known for its reactivity, particularly in electrophilic aromatic substitution reactions. The presence of the dimethylamino group enhances its nucleophilicity, making it an interesting candidate for various chemical transformations.

Biological Activity Overview

Research into the biological activity of this compound(1-) has highlighted several potential applications:

- Antimicrobial Properties : Studies have indicated that diazonium salts can exhibit antimicrobial activity. The mechanism often involves the formation of reactive species that can damage microbial cell membranes.

- Cytotoxic Effects : Some research suggests that this compound may induce cytotoxicity in cancer cell lines, potentially through the generation of reactive oxygen species (ROS) that lead to apoptosis.

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their function and thereby affecting metabolic pathways.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various diazonium salts, including this compound(1-), found significant inhibition against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound(1-) | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Cytotoxicity Studies

In vitro assays using human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxic effects. The IC50 values were calculated using standard MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These results indicate a promising potential for further development as an anticancer agent.

The biological activity of this compound(1-) is likely mediated through several mechanisms:

- Formation of Reactive Species : Upon activation, diazonium salts can decompose to form nitrenes or other reactive intermediates that can react with nucleophiles in biological systems.

- Electrophilic Attack : The electrophilic nature of the diazonium group allows it to form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to disruption of cellular functions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Azo Coupling Reactions

One of the primary applications of 4-(Dimethylamino)benzenediazonium trichlorozincate(1-) is in azo coupling reactions. This process involves the reaction of diazonium salts with phenols or aromatic amines, leading to the formation of azo dyes. Azo dyes are widely used in textiles, food coloring, and printing industries due to their vibrant colors and stability.

- Reaction Mechanism : The diazonium group acts as an electrophile, attacking the nucleophilic sites on phenolic compounds. The general reaction can be summarized as follows:

Biochemical Applications

Biochemical Assays

this compound(1-) is also utilized in biochemical assays due to its ability to form colored complexes with various biomolecules. This property makes it valuable for quantitative analysis in laboratories.

- Example of Use : In enzyme assays, the compound can be used to detect the presence of phenolic compounds, providing a colorimetric response that can be measured spectrophotometrically.

Material Science

Polymer Chemistry

In material science, this diazonium salt can be employed to modify surfaces or synthesize new polymeric materials. The ability to functionalize surfaces with azo groups enhances the properties of polymers, such as their thermal stability and mechanical strength.

- Surface Modification : The compound can be used to graft azo groups onto polymer surfaces, which can then participate in further chemical reactions or improve adhesion properties.

Environmental Applications

Detection of Contaminants

Due to its reactivity, this compound(1-) can be used in environmental chemistry for detecting and quantifying pollutants, particularly aromatic compounds.

- Case Study : Research has demonstrated that diazonium salts can react with environmental contaminants to form stable azo compounds, which can be isolated and analyzed for environmental monitoring purposes.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Feature | Unique Property |

|---|---|---|

| 4-(N,N-Dimethylamino)benzenediazonium chloride | Contains dimethylamino group | Highly reactive; used extensively in dye synthesis |

| 4-Methoxybenzenediazonium chloride | Contains methoxy group | Different reactivity profile due to electron-donating effects |

| 4-Nitrobenzenediazonium chloride | Contains nitro group | Significantly altered reactivity due to electron-withdrawing nature |

Comparación Con Compuestos Similares

Structural Variations and Substitution Effects

Key structural differences among benzenediazonium trichlorozincate derivatives lie in the substituents on the aromatic ring and the counterion composition. Below is a comparative analysis:

Key Observations :

- Electron-Donating Groups: Para-substituted dimethylamino and diethylamino groups increase electron density, accelerating electrophilic substitution reactions compared to chloro-substituted analogues .

- Steric Effects: Bulky groups like dibutylamino or azepinyl reduce reaction rates in confined environments .

- Solubility: Ethoxy or pyrrolidinyl substituents improve solubility in non-polar solvents, broadening synthetic applicability .

Stability and Reactivity

- Thermal Stability: Azepinyl and pyrrolidinyl derivatives exhibit higher decomposition temperatures (120–150°C) due to steric protection of the diazo group, whereas the parent dimethylamino analogue decomposes near 80°C .

- Counterion Influence: Hexafluorophosphate salts (e.g., 3-chloro-4-(diethylamino)benzenediazonium hexafluorophosphate) are more stable than trichlorozincate complexes but require anhydrous conditions .

- Reactivity in Coupling Reactions: The dimethylamino derivative reacts efficiently with electron-deficient aromatics (e.g., nitrobenzene), while chloro-substituted analogues favor nucleophilic environments .

Métodos De Preparación

General Synthetic Approach

The synthesis of 4-(Dimethylamino)benzenediazonium trichlorozincate(1-) typically involves the diazotization of 4-(dimethylamino)aniline followed by complexation with zinc chloride to form the trichlorozincate salt. The process can be summarized in two main steps:

- Diazotization: The aromatic amine (4-(dimethylamino)aniline) is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

- Complexation: The freshly prepared diazonium salt solution is then reacted with zinc chloride to form the stable trichlorozincate complex.

Detailed Preparation Procedure

| Step | Reagents | Conditions | Description |

|---|---|---|---|

| 1. Diazotization | 4-(Dimethylamino)aniline, NaNO2, HCl | 0–5 °C, aqueous medium | Dissolve 4-(dimethylamino)aniline in dilute hydrochloric acid; cool the solution; add sodium nitrite solution dropwise to generate the diazonium salt. |

| 2. Complexation | ZnCl2 solution | 0–5 °C, aqueous medium | Add zinc chloride solution slowly to the diazonium salt solution under stirring to form the trichlorozincate complex. Maintain low temperature to ensure stability. |

| 3. Isolation | Filtration or crystallization | Cold conditions | The resulting this compound precipitates as a light yellow to brown crystalline powder, which is filtered and dried under controlled conditions. |

Research Findings and Analytical Data

- The compound is characterized by its molecular formula C8H10Cl3N3Zn and molecular weight of 319.92 g/mol.

- It appears as a powder to crystalline solid with light yellow to brown coloration.

- It is soluble in water, facilitating its use in aqueous organic synthesis reactions.

- Stability is influenced by temperature and light exposure; thus, preparation and storage are conducted at low temperatures and protected from light to prevent decomposition.

- The trichlorozincate anion imparts Lewis acid properties, enhancing the compound’s reactivity in coupling reactions.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 4-(Dimethylamino)aniline |

| Diazotizing Agent | Sodium nitrite (NaNO2) in HCl |

| Complexing Agent | Zinc chloride (ZnCl2) |

| Temperature | 0–5 °C during diazotization and complexation |

| Solvent | Aqueous hydrochloric acid solution |

| Product Form | Light yellow to brown crystalline powder |

| Stability Considerations | Protect from light and heat; store cold |

| Solubility | Soluble in water |

Q & A

Q. What are the standard synthetic routes for 4-(Dimethylamino)benzenediazonium trichlorozincate(1−)?

The compound is synthesized via diazotization of 4-(dimethylamino)aniline in acidic media (e.g., HCl) to form the diazonium intermediate, followed by complexation with zinc trichloride. Key steps include temperature control (<5°C) during diazotization to prevent decomposition and stoichiometric optimization of ZnCl₂ to stabilize the diazonium salt. Characterization via elemental analysis (C, H, N, Zn, Cl) and spectroscopic methods (e.g., FT-IR for Zn–N bond identification at ~450 cm⁻¹) confirms purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential methods include:

- ¹H/¹³C NMR : To confirm aromatic proton environments and dimethylamino group integrity.

- UV-Vis spectroscopy : Identifies π→π* transitions in the azo group (~400–500 nm).

- X-ray crystallography : Resolves crystal packing and coordination geometry (e.g., Zn²⁺ in tetrahedral or octahedral sites).

- Elemental analysis : Validates stoichiometry (e.g., Zn:Cl ratio via ICP-OES). Comparative DFT calculations (e.g., bond length/angle predictions) can resolve structural ambiguities .

Q. What safety protocols are required for handling this compound?

Classified as a Class 4.1 hazardous material (IMDG Code), it requires:

- Storage in airtight, light-resistant containers at ≤25°C.

- Use of explosion-proof equipment and grounding to prevent static discharge.

- PPE: Nitrile gloves, lab coats, and fume hoods for aerosol mitigation. Spill management involves neutralization with sodium bicarbonate and disposal via approved hazardous waste channels .

Advanced Research Questions

Q. How can researchers design experiments to study its coordination chemistry with transition metals?

- Experimental Design : React the compound with metal salts (e.g., Cu²⁺, Fe³⁺) in aprotic solvents (e.g., DMF) under inert atmospheres.

- Analytical Techniques :

- Cyclic voltammetry : To assess redox activity (e.g., E₁/₂ for metal-ligand electron transfer).

- EPR spectroscopy : For paramagnetic metal centers (e.g., Cu²⁺).

- Single-crystal XRD : To determine coordination modes (monodentate vs. bridging azo groups).

Q. How to address contradictions in reported catalytic efficiency of its metal complexes?

Contradictions may arise from solvent polarity, counterion effects, or ligand-to-metal ratio variations. Mitigation strategies:

- Systematic screening : Vary solvent (e.g., water vs. DMSO) and metal/ligand ratios.

- In situ spectroscopy : Monitor reaction intermediates via Raman or UV-Vis kinetics.

- Surface analysis : Use XPS or SEM-EDS to assess catalytic active sites. Cross-validation with theoretical studies (e.g., activation energy calculations) can reconcile discrepancies .

Q. What methodological approaches optimize its application in optical sensing?

- Functionalization : Graft onto silica nanoparticles or polymer matrices to enhance signal-to-noise ratios.

- Spectroscopic tuning : Modify substituents (e.g., electron-withdrawing groups) to shift absorption maxima.

- Selectivity assays : Test against interferents (e.g., heavy metals) via competitive binding studies.

- Limit of detection (LOD) : Calibrate using fluorescence quenching titrations (e.g., for nitroaromatics) .

Q. How can computational methods enhance understanding of its redox behavior?

- Molecular Dynamics (MD) : Simulate solvation effects on redox potential.

- TD-DFT : Predict charge-transfer transitions and compare with experimental UV-Vis spectra.

- NBO analysis : Quantify hyperconjugative interactions stabilizing the diazonium group. Validate models against cyclic voltammetry data (e.g., HOMO-LUMO gaps vs. oxidation potentials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.